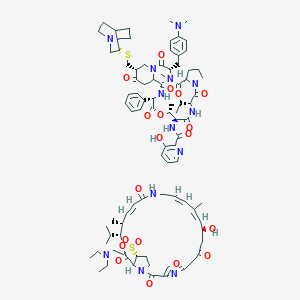
1,3,5-Triisopropylbenzène
Vue d'ensemble
Description
Le 1,3,5-Triisopropylbenzène est un composé organique de formule moléculaire C15H24. Il s'agit d'un dérivé du benzène où trois atomes d'hydrogène sont remplacés par des groupes isopropyle aux positions 1, 3 et 5. Ce composé est connu pour son utilisation comme solvant à point d'ébullition élevé et dans la préparation de divers intermédiaires chimiques .
Applications De Recherche Scientifique
1,3,5-Triisopropylbenzene has several applications in scientific research:
Mécanisme D'action
Target of Action
1,3,5-Triisopropylbenzene is primarily used as a swelling agent and micelle expander in the synthesis of mesoporous silicas . The primary targets of this compound are the micelles formed during the synthesis process. These micelles serve as templates around which the silica condenses to form the mesoporous structure .
Mode of Action
The compound interacts with the micelles, causing them to expand. This expansion results in an increase in the size of the pores formed in the mesoporous silica . The interaction between 1,3,5-Triisopropylbenzene and the micelles is primarily physical, involving the insertion of the compound into the micelle structure .
Biochemical Pathways
The resulting mesoporous silicas can be used in various biochemical applications, such as the immobilization of enzymes . The large pore size, enabled by the use of 1,3,5-Triisopropylbenzene, allows for the accommodation of larger biomolecules .
Pharmacokinetics
It’s important to note that the compound is immiscible with water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of 1,3,5-Triisopropylbenzene is the formation of mesoporous silicas with larger pore sizes . This can enhance the performance of these materials in various applications, such as catalysis and drug delivery .
Action Environment
The action of 1,3,5-Triisopropylbenzene is influenced by various environmental factors. For example, the temperature and pH of the reaction medium can affect the size of the micelles and thus the effectiveness of the compound as a swelling agent . Additionally, the compound’s efficacy and stability can be affected by the presence of other chemicals in the reaction medium .
Analyse Biochimique
Biochemical Properties
1,3,5-Triisopropylbenzene is known to act as a swelling agent during the synthesis of mesoporous silicas with two-dimensional hexagonal pores . It is also employed as a micelle expander in the synthesis of highly ordered mesoporous SBA-15 silica and magnetic mesoporous silica nanoparticles
Cellular Effects
Given its role in the synthesis of mesoporous silicas, it may influence cellular processes related to the formation and function of these structures .
Molecular Mechanism
It is known to participate in the synthesis of mesoporous silicas, suggesting it may interact with biomolecules involved in these processes
Temporal Effects in Laboratory Settings
Its role as a swelling agent and micelle expander suggests it may have long-term effects on the structure and function of mesoporous silicas .
Metabolic Pathways
Given its role in the synthesis of mesoporous silicas, it may interact with enzymes and cofactors involved in these processes .
Transport and Distribution
Its role in the synthesis of mesoporous silicas suggests it may interact with transporters or binding proteins involved in these processes .
Subcellular Localization
Given its role in the synthesis of mesoporous silicas, it may be directed to specific compartments or organelles involved in these processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1,3,5-Triisopropylbenzène peut être synthétisé par alkylation du benzène ou du cumène avec du propylène en présence d'un catalyseur à base de zéolite bêta. La réaction implique deux étapes :
Première étape : Le benzène ou le cumène est alkylé avec du propylène pour former du diisopropylbenzène mixte.
Deuxième étape : Le diisopropylbenzène mixte est ensuite alkylé avec du propylène pour produire du this compound.
Méthodes de production industrielle : La production industrielle du this compound suit un processus similaire, utilisant des catalyseurs à base de zéolite bêta pour une alkylation sélective. Le processus est conçu pour minimiser la pollution environnementale et obtenir une pureté élevée du produit, généralement supérieure à 95 % .
Analyse Des Réactions Chimiques
Types de réactions : Le 1,3,5-Triisopropylbenzène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des triisopropylbenzène trihydroperoxydes.
Substitution : Il peut participer à des réactions de substitution aromatique électrophile en raison de la présence de groupes isopropyle, qui sont donneurs d'électrons.
Réactifs et conditions courantes :
Oxydation : Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.
Substitution : Les réactifs typiques comprennent les halogènes (par exemple, le brome) et les acides (par exemple, l'acide sulfurique) dans des conditions contrôlées.
Principaux produits :
Oxydation : Triisopropylbenzène trihydroperoxydes.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du this compound implique principalement son rôle d'agent gonflant et d'expanseur de micelles. Il interagit avec la structure moléculaire des silices et des nanoparticules, favorisant la formation de structures mésoporeuses. Les groupes isopropyle améliorent la solubilité et la dispersion du composé dans divers solvants, facilitant son utilisation dans différentes applications .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 1,3,5-Tri-tert-butylbenzène
- 1,3,5-Triéthylbenzène
- 1,3-Diisopropylbenzène
- Mésitylène (1,3,5-Triméthylbenzène)
Comparaison : Le 1,3,5-Triisopropylbenzène est unique en raison de la présence de trois groupes isopropyle, qui fournissent une gêne stérique et des effets donneurs d'électrons. Cela le rend plus réactif dans certaines réactions de substitution par rapport à ses analogues tels que le 1,3,5-tri-tert-butylbenzène et le 1,3,5-triéthylbenzène .
Propriétés
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
717-74-8, 27322-34-5 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 717-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIISOPROPYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)


![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)







